molecular formula C8H4FN3O3 B8055886 7-fluoro-8-nitro-1H-quinazolin-4-one

7-fluoro-8-nitro-1H-quinazolin-4-one

Cat. No.: B8055886
M. Wt: 209.13 g/mol
InChI Key: CJBKDJKOXRYRRV-UHFFFAOYSA-N
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Description

7-fluoro-8-nitro-1H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-8-nitro-1H-quinazolin-4-one typically involves the nitration of 7-fluoro-4(3H)-quinazolinone. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 8-position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions using continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-8-nitro-1H-quinazolin-4-one undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium methoxide, methanol.

Major Products Formed

    Reduction: 7-fluoro-8-amino-1H-quinazolin-4-one.

    Substitution: 7-methoxy-8-nitro-1H-quinazolin-4-one.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-fluoro-8-nitro-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage in target organisms. Additionally, the fluorine atom can enhance the compound’s binding affinity to its molecular targets, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 7-fluoro-6-nitro-1H-quinazolin-4-one
  • 7-chloro-8-nitro-1H-quinazolin-4-one
  • 7-fluoro-8-amino-1H-quinazolin-4-one

Uniqueness

7-fluoro-8-nitro-1H-quinazolin-4-one is unique due to the specific positioning of the fluorine and nitro groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group contributes to its potential as an antimicrobial and anticancer agent by participating in redox reactions that generate reactive oxygen species .

Properties

IUPAC Name

7-fluoro-8-nitro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3O3/c9-5-2-1-4-6(7(5)12(14)15)10-3-11-8(4)13/h1-3H,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBKDJKOXRYRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)N=CN2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C2=C1C(=O)N=CN2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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